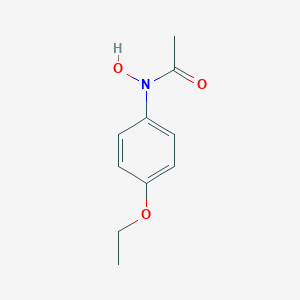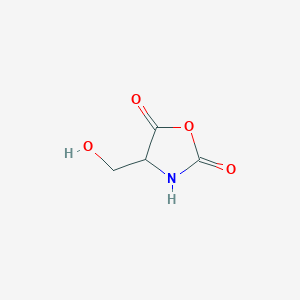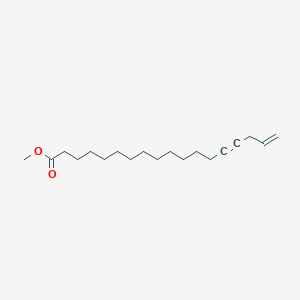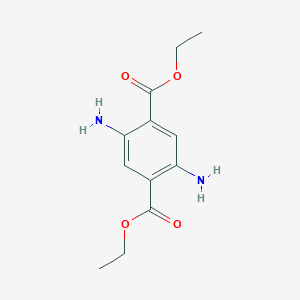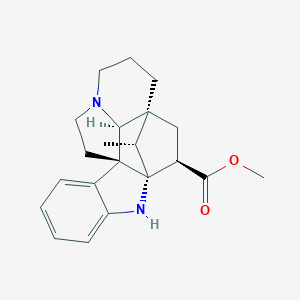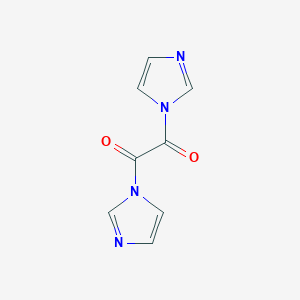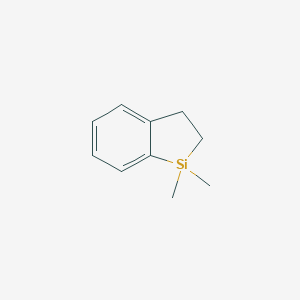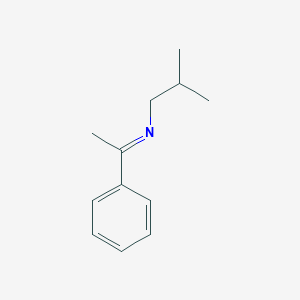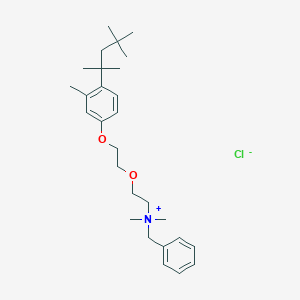
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, also known as DTBTO, is a quaternary ammonium compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is based on its cationic nature. It can interact with negatively charged surfaces and molecules, leading to the formation of micelles and other aggregates. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can also act as a phase transfer catalyst, facilitating the transfer of reactants from one phase to another. These properties make Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride a versatile compound for various applications.
Biochemische Und Physiologische Effekte
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been shown to have low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its antimicrobial and antifungal properties, as well as its ability to disrupt bacterial biofilms. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and biocompatibility. However, its cationic nature can also be a limitation, as it can interact with negatively charged molecules and surfaces, leading to non-specific binding and interference with other assays.
Zukünftige Richtungen
There are several future directions for research on Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride. Another area of interest is the study of the mechanism of action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride in various applications, such as drug delivery systems and cancer therapy. Additionally, the development of new applications for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride, such as in environmental remediation and energy storage, is an area of ongoing research.
Synthesemethoden
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride can be synthesized using various methods such as the reaction between benzyl chloride and dimethylamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. Another method involves the reaction between benzyl chloride and N,N-dimethylethanolamine followed by the reaction with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-M-tolyl) oxy) ethoxy) ethyl chloride. These methods have been studied and optimized for their yield and purity.
Wissenschaftliche Forschungsanwendungen
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of nanoparticles, polymers, and other materials. Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride has also been used as an emulsifier and a stabilizer in various applications such as drug delivery systems, cosmetics, and food products.
Eigenschaften
CAS-Nummer |
15716-02-6 |
|---|---|
Produktname |
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride |
Molekularformel |
C28H44ClNO2 |
Molekulargewicht |
462.1 g/mol |
IUPAC-Name |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Andere CAS-Nummern |
15716-02-6 |
Synonyme |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



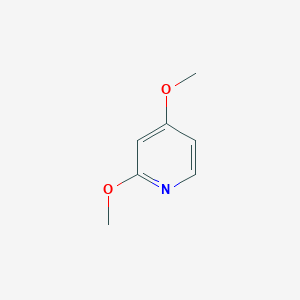
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
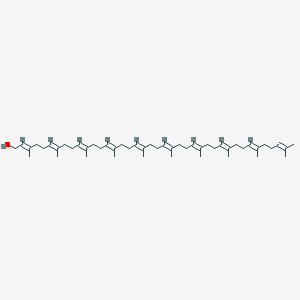
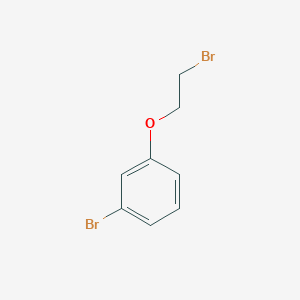
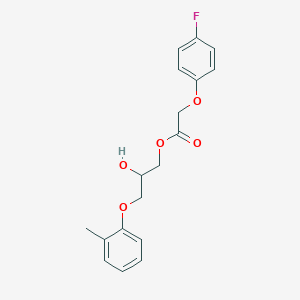
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
